molecular formula C17H12N4O B2960109 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol CAS No. 515880-87-2

4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol

Cat. No. B2960109
CAS RN: 515880-87-2
M. Wt: 288.31
InChI Key: GZLYUQICEWTGNY-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridine derivatives are composed of a pyrazole ring fused with a pyridine ring . The exact molecular structure can vary depending on the specific substituents attached to the rings .


Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves reactions with N-nucleophiles . The carbonization of rice husk with sulfuric acid was used to create the sulfonated amorphous carbon material .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives can vary depending on the specific substituents attached to the rings . More research is needed to fully understand these properties.

Scientific Research Applications

Antifungal and Anticancer Properties

The compound 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol, and its derivatives, have been extensively studied for various scientific applications, particularly focusing on their biological activities. A significant area of research involves their synthesis and evaluation for antifungal and anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising antifungal abilities against a variety of phytopathogenic fungi, including Colletotrichum gloeosporioides, with certain compounds exhibiting good antifungal activities with IC50 values in the low micromolar range (Jin Zhang et al., 2016). This indicates the potential of these compounds in agricultural applications, particularly for the control of fungal pathogens affecting crops.

Moreover, the anticancer potential of these compounds has been explored through the synthesis and evaluation of novel derivatives. The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop compounds with significant antiproliferative activity against various cancer cell lines. For example, derivatives have been synthesized with a focus on inhibiting specific enzymes or pathways associated with cancer progression. These studies highlight the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in designing molecules with potential therapeutic applications in oncology (A. Rahmouni et al., 2016).

Enzyme Inhibition and Molecular Interaction Studies

The research has not only focused on the biological activities of these compounds but also on their interactions at the molecular level, particularly their ability to inhibit specific enzymes. This includes studies on how these compounds interact with enzymes such as aldose reductase, which plays a role in the complications of diabetes. The detailed understanding of these interactions helps in the rational design of inhibitors with improved specificity and potency (C. La Motta et al., 2007).

Additionally, the compound's molecular structure has been leveraged to explore its potential in creating new classes of organic dyes with large Stokes shifts, which are valuable in various scientific and industrial applications. These studies demonstrate the compound's utility in developing materials with novel optical properties for use in sensing, imaging, and other technologies (Arianna Marchesi et al., 2019).

Future Directions

Future research could focus on further optimizing the synthesis of pyrazolo[3,4-b]pyridine derivatives and exploring their potential applications in various fields .

properties

IUPAC Name

4-(3-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O/c22-15-3-1-12(2-4-15)14-9-19-17-16(10-20-21(17)11-14)13-5-7-18-8-6-13/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLYUQICEWTGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=C(C=N3)C4=CC=NC=C4)N=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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